2-(Piperidin-4-YL)-1,8-naphthyridine
Overview
Description
2-(Piperidin-4-YL)-1,8-naphthyridine is a heterocyclic compound that features a piperidine ring fused to a naphthyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the naphthyridine moiety is a bicyclic structure containing two nitrogen atoms. The combination of these two structures in a single molecule provides a unique scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-YL)-1,8-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloronicotinic acid with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired naphthyridine ring system
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high efficiency and scalability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-YL)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the naphthyridine ring. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthyridine ketones or carboxylic acids, while reduction can produce naphthyridine alcohols. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of complex heterocyclic molecules. Its unique structure allows for the exploration of new chemical reactions and synthetic methodologies.
Biology: In biological research, 2-(Piperidin-4-YL)-1,8-naphthyridine is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool for understanding biochemical processes.
Medicine: The compound has shown promise as a lead compound for the development of new drugs. Its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities, have been investigated in preclinical studies.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-YL)-1,8-naphthyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
The molecular pathways involved in the compound’s action depend on its specific interactions with target proteins. These interactions can trigger downstream signaling cascades, leading to changes in cellular processes such as gene expression, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-(Piperidin-4-YL)-1,8-naphthyridine can be compared with other similar compounds to highlight its uniqueness:
Piperidine Derivatives: Compounds such as 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share the piperidine moiety but differ in their substituents and overall structure.
Naphthyridine Derivatives: Similar compounds like 2-chloro-1,8-naphthyridine and 2-amino-1,8-naphthyridine possess the naphthyridine core but differ in their functional groups.
The unique combination of the piperidine and naphthyridine moieties in this compound provides a distinct scaffold that offers diverse chemical reactivity and biological activity, setting it apart from other related compounds.
Properties
IUPAC Name |
2-piperidin-4-yl-1,8-naphthyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h1-4,7,10,14H,5-6,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSFWPWBLWIBAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(C=CC=N3)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.